3,4,6-Tri-O-acetyl-alpha-D-galactopyranose 1,2-(Methyl Orthoacetate)
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Overview
Description
The compound 3,4,6-Tri-O-acetyl-alpha-D-galactopyranose 1,2-(Methyl Orthoacetate) is a complex organic molecule characterized by multiple functional groups, including acetoxy, methoxy, and dioxolane moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,6-Tri-O-acetyl-alpha-D-galactopyranose 1,2-(Methyl Orthoacetate) typically involves multiple steps. One common approach is the acetylation of a precursor molecule containing hydroxyl groups. The reaction conditions often include the use of acetic anhydride and a catalyst such as pyridine to facilitate the acetylation process. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acetic anhydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale acetylation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the reaction conditions, making the process more efficient and scalable.
Chemical Reactions Analysis
Types of Reactions
3,4,6-Tri-O-acetyl-alpha-D-galactopyranose 1,2-(Methyl Orthoacetate) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetoxy groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can replace the acetoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In organic chemistry, 3,4,6-Tri-O-acetyl-alpha-D-galactopyranose 1,2-(Methyl Orthoacetate) is used as an intermediate in the synthesis of more complex molecules. Its multiple functional groups make it a versatile building block for constructing various chemical structures.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its unique structure allows for interactions with biological targets, making it a candidate for drug discovery and development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its acetoxy groups make it useful in the synthesis of polymers and resins with specific properties.
Mechanism of Action
The mechanism of action of 3,4,6-Tri-O-acetyl-alpha-D-galactopyranose 1,2-(Methyl Orthoacetate) involves its interaction with molecular targets through its functional groups. The acetoxy and methoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity. The dioxolane ring may also play a role in stabilizing the compound’s conformation, enhancing its binding affinity to specific targets.
Comparison with Similar Compounds
Similar Compounds
(3,4,6-tri-O-acetyl-1,2-O-(1-methoxyethylidene)-β-D-mannopyranose): This compound shares similar acetoxy and methoxy groups but differs in its sugar moiety.
(2,3,4,6-tetra-O-acetyl-β-D-glucopyranose): Another acetylated sugar derivative with multiple acetoxy groups.
Uniqueness
The uniqueness of 3,4,6-Tri-O-acetyl-alpha-D-galactopyranose 1,2-(Methyl Orthoacetate) lies in its dioxolane ring and the specific arrangement of its functional groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
(6,7-diacetyloxy-2-methoxy-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-yl)methyl acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O10/c1-7(16)20-6-10-11(21-8(2)17)12(22-9(3)18)13-14(23-10)25-15(4,19-5)24-13/h10-14H,6H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUVGRVGPAIFPSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C2C(O1)OC(O2)(C)OC)OC(=O)C)OC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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